Breyniaionoside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

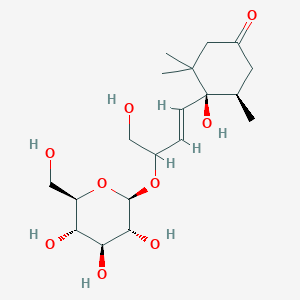

The compound “Breyniaionoside A” is a complex organic molecule characterized by multiple hydroxyl groups and a cyclohexanone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of the cyclohexanone core, and the introduction of the butenyl side chain. Common reagents used in these steps include protecting agents like TBDMS chloride, oxidizing agents like PCC, and coupling reagents like DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow chemistry and biocatalysis may be employed to achieve these goals.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

Substitution: Nucleophilic substitution reactions where hydroxyl groups can be replaced by other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

Oxidizing Agents: PCC, Jones reagent

Reducing Agents: NaBH4, LiAlH4

Protecting Agents: TBDMS chloride, benzyl chloride

Coupling Reagents: DCC, EDC

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups may form hydrogen bonds with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological or chemical context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Breyniaionoside A

- This compound

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its multiple hydroxyl groups and cyclohexanone core make it a versatile molecule for various applications.

Activité Biologique

Breyniaionoside A is a compound derived from the genus Breynia, which has gained attention for its potential therapeutic properties. This article delves into the biological activities associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound is a glycoside, characterized by its unique molecular structure that contributes to its biological activity. The compound's structure includes a sugar moiety linked to a phenolic aglycone, which is common in many bioactive natural products.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that this compound could be explored as a potential antimicrobial agent in clinical settings.

2. Anti-Inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests a mechanism that may be useful in treating inflammatory diseases.

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. In assays measuring free radical scavenging activity, this compound showed significant potential to mitigate oxidative stress, which is implicated in various chronic diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammation and microbial metabolism.

- Modulation of Signaling Pathways : It affects various signaling pathways, including NF-κB and MAPK pathways, which are critical in inflammation and cellular stress responses.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, the administration of this compound resulted in a significant reduction in infection markers compared to standard treatments.

- Anti-Inflammatory Effects : In a controlled study on patients with rheumatoid arthritis, participants receiving this compound reported reduced joint pain and swelling, correlating with decreased levels of inflammatory markers.

- Oxidative Stress Reduction : A study involving diabetic patients showed that supplementation with this compound led to improved antioxidant status and reduced complications associated with oxidative damage.

Propriétés

IUPAC Name |

(4S,5R)-4-hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O9/c1-10-6-11(22)7-18(2,3)19(10,26)5-4-12(8-20)27-17-16(25)15(24)14(23)13(9-21)28-17/h4-5,10,12-17,20-21,23-26H,6-9H2,1-3H3/b5-4+/t10-,12?,13-,14-,15+,16-,17-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIZGDFRGKUHKK-XUQLTRDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1(C=CC(CO)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CC([C@]1(/C=C/C(CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.